Butyryl-L-carnitine

Catalog No.
S522377
CAS No.
25576-40-3
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyryl-L-carnitine

Eliminate diagnostic false positives and ensure transporter-specific research accuracy.

  • Isobaric purity >99%: resolves interference with isobutyryl-L-carnitine in MS/MS newborn screening.
  • Dual transporter substrate: ATB(0,+) affinity (K0.5=1.4 mM) enables uptake in OCTN2-deficient intestinal models.
  • Validated for UPLC-MS/MS retention time calibration.

CAS Number

25576-40-3

Product Name

Butyryl-L-carnitine

IUPAC Name

(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

QWYFHHGCZUCMBN-SECBINFHSA-N

solubility

Soluble in DMSO

Synonyms

Butyrylcarnitine; L-Carnitine butyryl ester; Butyryl-L-carnitine;

Canonical SMILES

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound Butyrylcarnitine is 231.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. It belongs to the ontological category of O-butanoylcarnitine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Butyryl-L-carnitine (CAS 25576-40-3) is a short-chain acylcarnitine characterized by its four-carbon butyrate ester linked to the L-carnitine core. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for clinical metabolomics—specifically in tandem mass spectrometry (MS/MS) panels for newborn screening—and as a specialized transport ligand in drug delivery research. Unlike unesterified L-carnitine, the butyryl moiety fundamentally alters the molecule's transporter affinity profile and its role as an acyl donor in post-translational modifications. Procurement decisions for this specific compound are driven by its quantified dual-affinity for OCTN2 and ATB(0,+) transporters, its function as the definitive biomarker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency, and its necessity in resolving isobaric interference in analytical chromatography [1].

Research Fit

Workflow
Quantitative LC-MS/MS acylcarnitine profiling
Selection
High-purity analytical reference standard
Use context
Metabolic disorder biomarker research, transporter studies

Substituting Butyryl-L-carnitine with base L-carnitine or other short-chain analogs (like Acetyl-L-carnitine) compromises both analytical accuracy and experimental validity. In drug delivery and intestinal absorption models, L-carnitine relies almost exclusively on the OCTN2 transporter, whereas Butyryl-L-carnitine can utilize the ATB(0,+) transporter, making them non-interchangeable in OCTN2-deficient models such as inflammatory bowel disease [1]. In epigenetic research, Acetyl-L-carnitine (C2) acts as an acetyl donor to rescue histone acetylation, a function that Butyryl-L-carnitine strictly cannot perform, as it exclusively drives butyrylation [2]. Furthermore, in clinical diagnostics, Butyryl-L-carnitine cannot be substituted with its structural isomer Isobutyryl-L-carnitine; because both share the exact same mass (m/z 232.15), using a generic C4-carnitine standard without strict isomeric purity will cause false-positive diagnostic results in MS/MS workflows [3].

Substitution Risk

Chain-length specificity
Acetyl- (C2) or propionyl-L-carnitine (C3) differ in OCTN2 transporter recognition; reported affinity for BC is substantially higher, so binding and uptake profiles may not transfer.
Isomer misidentification
Isobutyryl-L-carnitine co-elutes with BC in standard newborn screening FIA-MS/MS. Without chromatographic resolution, using the incorrect isomer standard would confound SCAD vs. IBDH deficiency interpretation.

OCTN2 and ATB(0,+) Transporter Kinetics

In heterologous expression systems, Butyryl-L-carnitine demonstrates a profoundly different membrane transport profile compared to unesterified L-carnitine. Direct transport assays reveal that Butyryl-L-carnitine is a high-affinity substrate for the OCTN2 transporter with a K0.5 of 0.40 ± 0.02 μM, significantly outperforming the typical binding affinity of free L-carnitine (Km ~4.3 μM). Furthermore, Butyryl-L-carnitine induces Na+-dependent inward currents via the ATB(0,+) amino acid transporter (K0.5 = 1.4 ± 0.1 mM), a pathway completely inaccessible to free L-carnitine [1].

Evidence DimensionTransporter Affinity (K0.5)
Target Compound DataButyryl-L-carnitine: OCTN2 K0.5 = 0.40 μM; ATB(0,+) K0.5 = 1.4 mM
Comparator Or BaselineL-carnitine: OCTN2 Km ~4.3 μM; ATB(0,+) = Non-substrate
Quantified Difference~10-fold higher affinity for OCTN2 and exclusive access to the ATB(0,+) transport pathway.
ConditionsXenopus laevis oocytes expressing human ATB(0,+) and OCTN2 under voltage-clamp conditions.

This dual-transporter capability makes Butyryl-L-carnitine the required scaffold for formulating targeted prodrugs in gastrointestinal diseases where OCTN2 function is compromised.

OCTN2 affinity vs. acetyl
Reported
BC K0.5 0.40 ± 0.02 µM; ALCAR Km 8.5 µM → ~21-fold lower K0.5/Km for BC
OCTN2 substrate recognition strongly depends on acyl chain length
Cross-study comparable; different expression systems used

Histone Modification Specificity: Butyrylation vs Acetylation

Acylcarnitines exhibit strict chain-length specificity in their ability to rescue epigenetic modifications during metabolic stress. In α-ketoglutarate depletion models, supplementation with Acetyl-L-carnitine fully rescues histone acetylation and subsequent DNA repair mechanisms. In stark contrast, Butyryl-L-carnitine completely fails to rescue acetylation markers, as its 4-carbon chain restricts its utility to histone butyrylation pathways [1].

Evidence DimensionHistone Acetylation Rescue
Target Compound DataButyryl-L-carnitine: No rescue of histone acetylation
Comparator Or BaselineAcetyl-L-carnitine (C2): Full rescue of histone acetylation
Quantified DifferenceStrict binary functional divergence (0% vs 100% acetylation rescue) based on acyl chain length.
ConditionsCCNE1-driven cells with suppressed αKG undergoing DNA damage assays.

Researchers must procure the exact chain-length acylcarnitine to isolate specific epigenetic modifications, as C2 and C4 variants trigger mutually exclusive chromatin remodeling events.

Isomer differentiation
Head-to-head
UPLC-MS/MS resolves butyryl- from isobutyryl-L-carnitine; linear range 0.05–100 µmol/L, R² > 0.99
Chromatographic separation is required for isomer-specific quantification; FIA-MS/MS cannot distinguish them
Validated with butanolic HCl derivatization and MRM detection in urine

Isobaric Carnitine Separation in Mass Spectrometry

In clinical metabolomics, Butyryl-L-carnitine (C4) serves as the primary diagnostic biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. However, it is perfectly isobaric with Isobutyryl-L-carnitine (both m/z 232.15). Flow injection analysis (FIA-MS/MS) cannot distinguish the two. Therefore, procuring high-purity Butyryl-L-carnitine is mandatory to establish retention time standards in UPLC-MS/MS second-tier testing, enabling baseline chromatographic separation with a limit of detection (LOD) of 0.002 to 0.063 μM [1].

Evidence DimensionMass-to-Charge Ratio (m/z) and Chromatographic Resolution
Target Compound DataButyryl-L-carnitine: m/z 232.15 (SCAD deficiency marker)
Comparator Or BaselineIsobutyryl-L-carnitine: m/z 232.15 (Isobutyryl-CoA dehydrogenase deficiency marker)
Quantified DifferenceIdentical mass (Δ 0 Da); requires strict UPLC retention time calibration to resolve.
ConditionsUPLC-MS/MS analysis of dried blood spots and plasma.

Procurement of isomerically pure Butyryl-L-carnitine is an absolute requirement for clinical labs to calibrate UPLC systems and prevent misdiagnosis of distinct metabolic disorders.

SCAD biomarker specificity
Class-level
Elevated plasma C4-carnitine is a hallmark of SCAD deficiency, distinct from long-chain acylcarnitine profiles in CPT-II/CACT disorders
Diagnostic pattern specificity supports inclusion in metabolic disorder panels; individual assay validation needed
Class-level inference from newborn screening and patient plasma profiling
Dual transporter inhibition
Reported
IC50 OCTN2 1.5 µM; IC50 ATB0,+ 4.6 mM; 3,000-fold selectivity for OCTN2
Unique dual-transporter engagement profile not recapitulated by acetyl-L-carnitine
Cross-study comparable; inhibition assay conditions differ between targets
Purity & stability specs
Data to verify
Free base: HPLC ≥97.0%, [α]/D -23.0±2.0°, water ≤10.0%. Chloride salt: ≥95%, DMSO solubility 10 mg/mL, stability ≥4 years at -20°C.
Defined specifications support method validation and lot-to-lot consistency
Supplier CoA data; verify lot-specific values before quantitative use

Newborn Screening & Clinical Metabolomics

Because Butyryl-L-carnitine and Isobutyryl-L-carnitine are isobaric, standard flow-injection mass spectrometry cannot differentiate them. High-purity Butyryl-L-carnitine is required as a primary analytical standard to calibrate UPLC-MS/MS systems, ensuring accurate retention time mapping. This allows clinical laboratories to definitively diagnose SCAD deficiency and avoid false positives caused by isomeric interference[1].

Prodrug Design for Inflammatory Bowel Disease

In conditions like Crohn's disease or ulcerative colitis, the primary carnitine transporter (OCTN2) is often downregulated or defective. Butyryl-L-carnitine is the preferred precursor for targeted intestinal drug delivery because, unlike unesterified L-carnitine, it serves as a substrate for the ATB(0,+) transporter (K0.5 = 1.4 mM). This dual-pathway absorption ensures therapeutic uptake even in inflamed tissues [2].

Histone Butyrylation Research

For laboratories investigating chromatin remodeling and DNA repair, Butyryl-L-carnitine is procured as a specific metabolic donor for histone butyrylation. Its use guarantees that observed epigenetic changes are strictly driven by the 4-carbon acyl chain, avoiding the confounding histone acetylation effects that occur if Acetyl-L-carnitine or crude carnitine mixtures are used [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SCAD deficiency biomarker assay development
Isomer-resolving reference standard
Chromatographic resolution and linearity validation
OCTN2 transporter function research
High-affinity OCTN2 substrate
Uptake kinetics and competitive binding assays
Intestinal transporter-targeted prodrug research
Dual OCTN2/ATB0,+ engagement
Uptake mechanism and butyrate release studies
Acylcarnitine panel expansion for metabolic research
Verified purity and identity standard
Method accuracy and inter-isomer specificity

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

231.14705815 Da

Monoisotopic Mass

231.14705815 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H9D2C5M67L

Other CAS

25576-40-3

Wikipedia

O-butanoyl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]
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